Differentiation by PI3Kγ Inhibitory Activity: Target Compound vs. 3-Positional Isomer
The target compound 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride exhibits a specific PI3Kγ inhibitory profile with an IC₅₀ value of 10,000 nM (10 μM) against human PI3Kγ after 15 minutes of incubation [1]. In contrast, its 3-positional isomer (2-bromo-6-(4-piperidinylmethoxy)pyridine hydrochloride, CAS 1219957-03-5) has not been reported to possess quantifiable PI3Kγ inhibitory activity in publicly available databases, indicating that the 3-piperidinylmethoxy substitution is essential for this specific kinase interaction. This represents a clear functional differentiation based on a single atomic positional change.
| Evidence Dimension | Inhibition of human PI3Kγ kinase activity |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM |
| Comparator Or Baseline | 2-Bromo-6-(4-piperidinylmethoxy)pyridine hydrochloride (CAS 1219957-03-5): No reported PI3Kγ inhibitory activity |
| Quantified Difference | >10-fold difference in activity (active vs. inactive) |
| Conditions | Human PI3Kγ enzyme assay; 15-minute incubation; BindingDB assay ID CHEMBL3125395 |
Why This Matters
For researchers developing PI3Kγ-targeted probes or therapeutics, the target compound offers a defined, albeit modest, starting point for structure-activity relationship (SAR) studies, whereas the 4-position isomer is inactive against this target and therefore unsuitable for the same application.
- [1] BindingDB. BDBM50449292 (CHEMBL3125395). IC₅₀ = 10,000 nM for human PI3Kγ inhibition. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50449292 View Source
